

# An In-depth Technical Guide on the Physical Properties of 2'-Hydroxyacetophenone

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## Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of **2'-Hydroxyacetophenone** (also known as 2-acetylphenol). The information is curated for professionals in research and development, particularly in the fields of chemistry and drug discovery. All quantitative data is presented in structured tables for ease of reference and comparison.

## General and Physicochemical Properties

**2'-Hydroxyacetophenone** is an aromatic organic compound and a member of the monohydroxyacetophenone family. It consists of an acetophenone structure with a hydroxyl group at the ortho position relative to the acetyl group.<sup>[1]</sup> It is recognized for its role as a flavoring agent and as a versatile building block in organic synthesis.<sup>[2][3]</sup> At room temperature, it typically presents as a clear light yellow to brown liquid.<sup>[1][3][4]</sup>

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	[2][5]
Molecular Weight	136.15 g/mol	[1][5]
CAS Number	118-93-4	[2][5]
Appearance	Clear light yellow to brown liquid	[1][3][4]
Melting Point	3-6 °C	[4][6][7]
Boiling Point	213 °C @ 717 mmHg	[1][4][6]
92-93 °C @ 12 mmHg	[8]	
Density	1.131 g/mL at 25 °C	[3][4][6]
Vapor Pressure	~0.2 mmHg at 20 °C	[6][7]
Flash Point	106 °C (closed cup)	[5][7]
Refractive Index (n <sub>20/D</sub> )	1.558	[6][7]
pKa	10.06 at 25 °C	[4]
LogP (o/w)	1.92	[1][4]

## Solubility

**2'-Hydroxyacetophenone** exhibits a range of solubilities in various solvents, a critical consideration for its application in synthesis and formulation.

Solvent	Solubility	Source
Water	Slightly soluble (0.2 g/L)	[4][5]
Ethanol	Miscible	[1]
Fat	Soluble	[1]
DMSO	100 mg/mL (734.48 mM)	[2]
~20 mg/mL	[9]	
Dimethylformamide (DMF)	~16 mg/ml	[9]

Detailed solubility protocols for creating stock solutions are available, often involving solvents like DMSO, PEG300, Tween-80, and saline for in-vitro studies.[2] For instance, a common protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution of at least 2.5 mg/mL.[2]

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **2'-Hydroxyacetophenone**.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

<sup>1</sup>H NMR (90 MHz, CDCl<sub>3</sub>)[1]

Chemical Shift (ppm)	Description
<b>12.25</b>	<b>Singlet, 1H (phenolic -OH)</b>
7.78 - 7.66	Multiplet, 2H (aromatic CH)
7.47 - 7.36	Multiplet, 1H (aromatic CH)
7.01 - 6.80	Multiplet, 1H (aromatic CH)

| 2.61 | Singlet, 3H (acetyl CH<sub>3</sub>) |

$^{13}\text{C}$  NMR (25.16 MHz,  $\text{CDCl}_3$ )[1]

Chemical Shift (ppm)
<b>204.55</b>
162.40
136.41
130.78
119.73
118.94
118.32

| 26.48 |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically acquired using a neat (liquid) sample.[1][10]

Technique	Source
FTIR (Neat)	[1]
ATR-IR	[1]

Key absorptions are expected for the O-H stretch of the phenol, the C=O stretch of the ketone, C=C stretches of the aromatic ring, and C-H stretches.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.

$\lambda_{\text{max}}$ (nm)	Source
213, 251	[9]

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum is often obtained via gas chromatography-mass spectrometry (GC-MS).<sup>[11]</sup>

Technique	Key m/z values	Source
EI-MS	136 (M+), 121, 93, 65, 43	<sup>[1]</sup>

## Experimental Methodologies

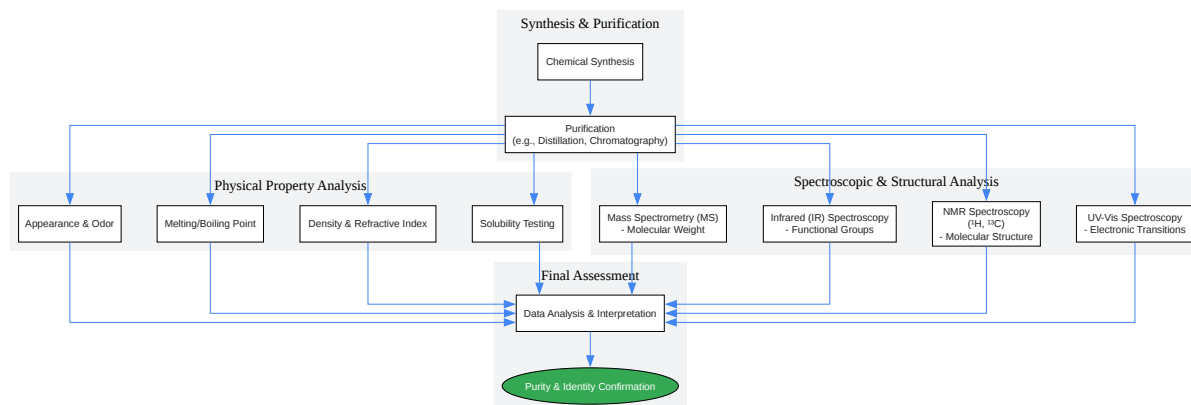
While specific, detailed experimental protocols for the determination of each physical property are not available in the cited literature, the following outlines the general principles of the techniques used.

- **Melting and Boiling Point Determination:** The melting point is typically determined using a melting point apparatus where a small sample is heated slowly, and the temperature range of melting is observed. The boiling point is determined by distillation at a specific pressure, often under vacuum for high-boiling liquids to prevent decomposition. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.<sup>[1][4][5][8]</sup>
- **Density Measurement:** The density of a liquid is commonly measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature.<sup>[4][5]</sup>
- **Refractive Index Measurement:** The refractive index is measured using a refractometer, which determines the extent to which light is bent when it passes through the substance. This is a characteristic property for a pure compound at a given temperature and wavelength.<sup>[1][4]</sup>
- **Spectroscopic Analyses (NMR, IR, UV-Vis, MS):**
  - **NMR Spectroscopy:** A solution of the compound in a deuterated solvent (e.g., CDCl<sub>3</sub>) is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the <sup>1</sup>H and <sup>13</sup>C nuclei is detected and plotted as a spectrum.<sup>[1]</sup>

- IR Spectroscopy: A beam of infrared light is passed through the sample (often as a thin liquid film). The absorption of light at specific frequencies corresponds to the vibrational frequencies of the functional groups in the molecule.[\[1\]](#)
- UV-Vis Spectroscopy: A solution of the compound is placed in a cuvette, and a beam of UV-visible light is passed through it. The absorbance of light at different wavelengths is measured to produce a spectrum.[\[9\]](#)
- Mass Spectrometry: The sample is vaporized and ionized, often by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.[\[1\]](#)

## Logical Workflow for Compound Characterization

The physical and spectroscopic characterization of a chemical compound like **2'-Hydroxyacetophenone** follows a logical workflow to confirm its identity, purity, and structure.



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